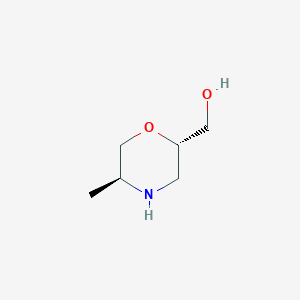
((2S,5S)-5-Methylmorpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,5S)-5-Methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both a hydroxyl group and a morpholine ring makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-Methylmorpholin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a precursor compound, such as a morpholine derivative, in the presence of a chiral catalyst. The reaction conditions often include a solvent like ethanol or methanol and a hydrogen source .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of microreactors and automated systems can further enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
((2S,5S)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various morpholine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2S,5S)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in many chemical reactions .
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of enzyme interactions and other biochemical processes .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their activity .
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of ((2S,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The morpholine ring can also interact with various enzymes and receptors, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2S,5S)-5-Methylpyrrolidin-2-yl)methanol
- ((2S,5S)-5-Hydroxypiperidine-2-carboxylate)
- ((2S,5S)-5-Methyl-1,3-dioxolan-4-one)
Uniqueness
((2S,5S)-5-Methylmorpholin-2-yl)methanol is unique due to its combination of a morpholine ring and a hydroxyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its chiral nature also allows for the synthesis of stereochemically pure compounds, which is essential in many fields .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
[(2S,5S)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
LXFMWDJIAVDCQU-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CO[C@@H](CN1)CO |
SMILES canonique |
CC1COC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


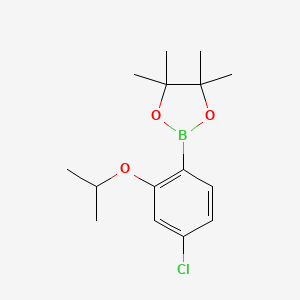
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)
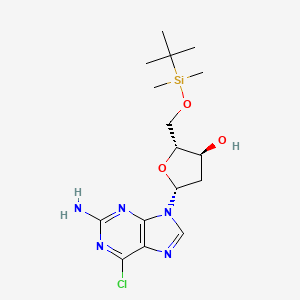
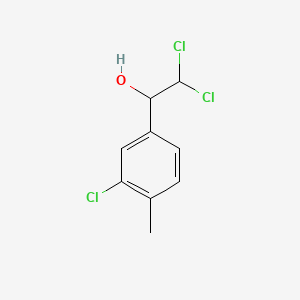
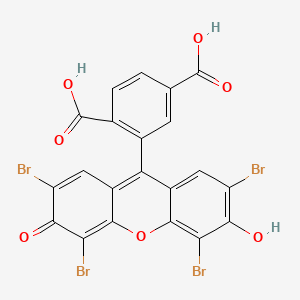
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
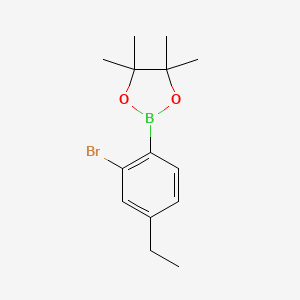

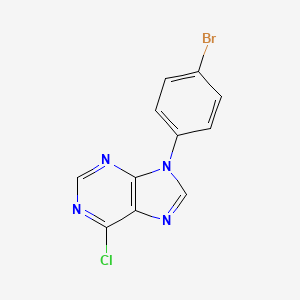
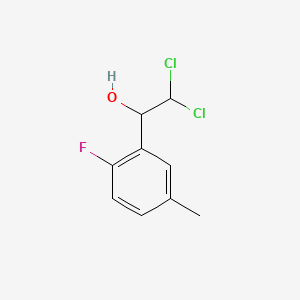
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
